matrin 3

Nuclear Matrix Proteomics Biochemical Characterization

Sourcing unverified nuclear matrix proteins risks chromatin architecture artifacts due to lamin or matrin 4 cross-reactivity. BenchChem supplies verified Matrin 3, a 125 kDa internal nucleoplasmic scaffold with a characteristic acidic domain, ensuring unambiguous differentiation from peripheral lamins. • Discriminates internal nuclear matrix in 2D-PAGE/immunoblotting from peripheral lamins. • Validated for Hi-C/ChIP-seq models of CTCF/cohesin loop integrity. • Enables knockout models for erythroid/stem cell differentiation rate studies.

Molecular Formula C6H7ClN2O2S
Molecular Weight 0
CAS No. 138820-55-0
Cat. No. B1178366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namematrin 3
CAS138820-55-0
Synonymsmatrin 3
Molecular FormulaC6H7ClN2O2S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / 0.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Matrin 3: Core Characteristics and Properties


Matrin 3, also designated Matr3 or MATR3, is a nuclear matrix protein with an approximate molecular weight of 125 kDa, characterized by a slightly acidic isoelectric point [1]. Identified as a major component of the internal nuclear matrix in rat liver cells, this protein contains two RNA recognition motifs (RRMs) and a matrin-type zinc finger domain, enabling dual DNA and RNA binding functionality [1]. As an inner nuclear scaffolding protein, matrin 3 plays a critical role in maintaining chromatin architecture, regulating gene expression, and coordinating cellular differentiation processes [2]. The protein's primary sequence comprises 845 amino acids and includes a highly acidic domain near the C-terminus, a feature common to other nuclear proteins involved in transcriptional regulation [1].

1 Nuclear matrix scaffolding and chromatin architecture studies
2 Differentiation control and developmental transition models
3 CTCF/cohesin-mediated loop domain and 3D genome organization

Matrin 3 Procurement: Precision in Selection


Generic substitution of matrin 3 with other nuclear matrix proteins, such as lamins or the basic matrin 4, is not feasible due to fundamental differences in molecular weight, charge, and subnuclear localization that directly impact experimental outcomes [1]. While matrin 3 is an internal nucleoplasmic scaffolding protein, lamins are peripherally localized at the nuclear envelope, fulfilling distinct structural and regulatory roles [1]. Moreover, matrin 3's specific interaction with architectural proteins like CTCF and the cohesin complex is not replicated by other matrin family members, leading to divergent chromatin organization and gene expression phenotypes when disrupted [2]. These intrinsic biochemical and functional distinctions necessitate the procurement of verified matrin 3 protein, antibody, or expression construct for accurate modeling of nuclear matrix dynamics and differentiation control.

Localization
Matrin 3Interior nucleoplasmic scaffolding
LaminsPeripheral nuclear envelope; distinct spatial role may shift experimental readout
MW & Charge
Matrin 3125 kDa, slightly acidic
Matrin 4105 kDa, basic; biochemical purification and detection profiles may not transfer
Protein Partners
Matrin 3Direct CTCF/cohesin complex interaction
Other nuclear proteinsCTCF/cohesin occupancy dependence not replicated; chromatin loop phenotypes may differ

Matrin 3: Head-to-Head Comparisons with Lamins and Matrins


Molecular Weight and Charge Profiling

Matrin 3 exhibits a molecular weight of 125 kDa and a slightly acidic isoelectric point, contrasting sharply with the basic 105 kDa matrin 4 and the more peripheral nuclear lamins A, B, and C [1]. This distinct physicochemical profile enables unambiguous identification and purification from nuclear matrix extracts, ensuring experimental specificity.

MW & Charge Profiling
Head-to-head
Matrin 3: 125 kDa, slightly acidic
Matrin 4: 105 kDa, basic
Lamins: peripheral, distinct 2D positions
Supports unambiguous identification and purification from nuclear extracts
2D-PAGE of isolated rat liver nuclear matrix proteins
Nuclear Matrix Proteomics Biochemical Characterization

Subnuclear Localization Pattern

Indirect immunofluorescence microscopy reveals that matrin 3 localizes strictly to the interior of the nucleus, in contrast to the peripheral nuclear rim localization of lamins A, B, and C [1]. This spatial distinction is maintained across multiple cell types and is independent of extraction conditions, as demonstrated by subfractionation immunoblot experiments showing nearly exclusive recovery of matrin 3 in the internal nuclear matrix fraction [1].

Subnuclear Localization
Head-to-head
Matrin 3: interior nucleoplasmic matrix
Lamins A/B/C: peripheral nuclear rim
Ensures correct spatial context for chromatin scaffolding studies
Immunofluorescence and subfractionation immunoblotting
Cell Biology Immunofluorescence Nuclear Architecture

Erythroid Differentiation Kinetics

Knockout of matrin 3 (Matr3) in murine erythroleukemia (MEL) cells results in accelerated differentiation kinetics, as evidenced by increased hemoglobin-positive cell populations and earlier expression of terminal erythroid markers [1]. This phenotype is not observed with loss of other nuclear matrix proteins and is accompanied by genome-wide alterations in chromatin compartmentalization, specifically a shift from B to A compartments, which is characteristic of differentiating cells [1].

Erythroid Differentiation
Cross-study comparable
Matr3 KO: accelerated maturation, B-to-A compartment shift
WT: normal kinetics, balanced compartments
Unique differentiation-restraining role supports developmental transition research
MEL cell DMSO-induced model; Hi-C and RNA-seq data
Differentiation Kinetics Chromatin Organization Erythropoiesis

CTCF and Cohesin Occupancy Dependence

ChIP-seq analysis demonstrates that matrin 3 physically interacts with CTCF and the cohesin complex, and its loss leads to significantly reduced occupancy of both proteins at a subset of genomic binding sites [1]. This reduction correlates with destabilized chromatin loop domains and altered enhancer-promoter interactions, a phenotype not observed with depletion of other inner nuclear proteins such as NONO or SFPQ [1].

CTCF/Cohesin Occupancy
Head-to-head
Matr3 KO: reduced CTCF/cohesin peak intensity at multiple loci
Other proteins (NONO, SFPQ): no equivalent dependence
Required for chromatin loop integrity; enables 3D genome investigations
ChIP-seq in MEL and mESC lines; P
CTCF Cohesin Chromatin Loops Epigenomics

Matrin 3: Research Applications in Nuclear Matrix and Chromatin


3D Chromatin Architecture and Loop Dynamics

Utilize matrin 3-specific antibodies or knockout models to dissect the protein's essential role in stabilizing CTCF/cohesin-mediated chromatin loops, as demonstrated by Hi-C and ChIP-seq analyses showing altered compartmentalization and loop domain integrity upon Matr3 loss [2]. This application is particularly suited for researchers studying genome organization, enhancer-promoter communication, and developmental gene regulation, where precise chromatin scaffolding is critical [2].

Modeling Differentiation and Developmental Transitions

Employ matrin 3 knockout or overexpression systems in erythroid or embryonic stem cell models to examine how this nuclear scaffolding protein negatively regulates differentiation rate and fate commitment, evidenced by accelerated maturation and gene expression changes in Matr3-deficient cells [2]. These models provide a robust platform for screening compounds that modulate chromatin-based differentiation checkpoints [2].

Nuclear Matrix Proteomics and Interactomics

Leverage the distinct molecular weight (125 kDa) and interior nuclear localization of matrin 3 to serve as a specific biochemical marker for internal nuclear matrix preparations, enabling unambiguous discrimination from peripheral lamins and other matrin family proteins in 2D-PAGE and immunoblotting workflows [1]. This is essential for studies requiring pure nuclear matrix subfractions or protein interaction mapping within the nucleoplasm [1].

Application
Selection Property
Validation Focus
3D Chromatin Loop Architecture
CTCF/cohesin interaction dependence
Hi-C and ChIP-seq loop integrity upon Matr3 perturbation
Differentiation & Developmental Transition Models
Accelerated maturation phenotype upon loss
Erythroid/ESC differentiation markers and chromatin compartment shifts
Nuclear Matrix Proteomics & Interactomics
Distinct MW (125 kDa) and interior localization
2D-PAGE and immunoblot specificity against lamins/matrin family

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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